N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide is a compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenylcyclopropanecarboxamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 5-nitropyridin-2-amine with 2-phenylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products
The major products formed from these reactions include amino derivatives, substituted pyridines, and various heterocyclic compounds .
Scientific Research Applications
N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol: This compound has a similar nitropyridine structure but with different substituents.
N-(6-aminopyridin-2-yl) derivatives: These compounds share the pyridine core but have different functional groups attached
Uniqueness
N-(5-nitropyridin-2-yl)-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a nitropyridine moiety with a phenylcyclopropanecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-(5-nitropyridin-2-yl)-2-phenylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(13-8-12(13)10-4-2-1-3-5-10)17-14-7-6-11(9-16-14)18(20)21/h1-7,9,12-13H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKRNJLNUFSJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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